molecular formula C44H50O6Si B574118 Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside CAS No. 186540-03-4

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside

Cat. No.: B574118
CAS No.: 186540-03-4
M. Wt: 702.963
InChI Key: GEYKFJRDKMXPMQ-FYYRRIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside: is a complex organic compound often used in synthetic organic chemistry. This compound is a derivative of mannose, a type of sugar, and features multiple protective groups that make it useful in various chemical reactions, particularly in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside typically involves several steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the mannose molecule are protected using benzyl groups. This is usually achieved through benzylation reactions, where benzyl chloride is used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Introduction of the Silyl Group: The tert-butyldiphenylsilyl (TBDPS) group is introduced to the 6-hydroxyl position. This step often involves the use of tert-butyldiphenylsilyl chloride (TBDPS-Cl) and a base like imidazole or pyridine.

    Methylation: The anomeric hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base such as silver oxide (Ag2O).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the silyl group, converting it back to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Deprotected mannose derivatives.

    Substitution: Various substituted mannopyranosides depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology and Medicine

The compound is used in the study of carbohydrate chemistry and glycobiology. It serves as a building block for the synthesis of glycosides and other biologically active molecules.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The benzyl and silyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. This selective reactivity is crucial in the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
  • Methyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside
  • Methyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside

Uniqueness

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-A-D-mannopyranoside is unique due to the presence of the tert-butyldiphenylsilyl group at the 6-position, which provides additional steric protection and stability compared to other similar compounds. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.

Properties

IUPAC Name

tert-butyl-[[(2R,3R,4S,5S,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50O6Si/c1-44(2,3)51(37-26-16-8-17-27-37,38-28-18-9-19-29-38)49-33-39-40(46-30-34-20-10-5-11-21-34)41(47-31-35-22-12-6-13-23-35)42(43(45-4)50-39)48-32-36-24-14-7-15-25-36/h5-29,39-43H,30-33H2,1-4H3/t39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYKFJRDKMXPMQ-FYYRRIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.